molecular formula C32H25NO5 B11049182 Methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate

Methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate

Cat. No. B11049182
M. Wt: 503.5 g/mol
InChI Key: DZYMJXJKQFOIPN-UHFFFAOYSA-N
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Description

Methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple aromatic rings and functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate typically involves a three-component condensation reaction. This reaction includes 1- or 2-naphthylamines, aromatic aldehydes, and methyl 2-(benzo[1,3]dioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylate . The reaction conditions often involve the use of ethanol as a solvent and are conducted at specific temperatures to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present. Common reagents for these reactions include halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism by which methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to the modulation of specific biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate include other hexahydrobenzo[a]acridine derivatives and related structures with similar functional groupsThe uniqueness of this compound lies in its specific combination of aromatic rings and functional groups, which contribute to its distinct chemical and biological properties .

properties

Molecular Formula

C32H25NO5

Molecular Weight

503.5 g/mol

IUPAC Name

methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-8,9,10,12-tetrahydro-7H-benzo[a]acridine-10-carboxylate

InChI

InChI=1S/C32H25NO5/c1-36-32(35)29-22(20-12-14-25-26(15-20)38-17-37-25)16-24-30(31(29)34)27(19-8-3-2-4-9-19)28-21-10-6-5-7-18(21)11-13-23(28)33-24/h2-15,22,27,29,33H,16-17H2,1H3

InChI Key

DZYMJXJKQFOIPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CC2=C(C1=O)C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=CC=C5)C6=CC7=C(C=C6)OCO7

Origin of Product

United States

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